4-(1,3-benzothiazol-2-yl)-N-(pyridin-2-yl)butanamide

Metal chelation Coordination chemistry Benzothiazole ligands

4-(1,3-Benzothiazol-2-yl)-N-(pyridin-2-yl)butanamide (CAS 1031628-85-9) is a synthetic heterocyclic amide (C16H15N3OS, MW 297.4 g/mol) combining a benzothiazole core with a pyridin-2-yl butanamide side chain. The benzothiazole scaffold is recognized as a privileged structure in medicinal chemistry, appearing in numerous kinase inhibitors, antimicrobials, and fluorescent probes.

Molecular Formula C16H15N3OS
Molecular Weight 297.4 g/mol
Cat. No. B12159601
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(1,3-benzothiazol-2-yl)-N-(pyridin-2-yl)butanamide
Molecular FormulaC16H15N3OS
Molecular Weight297.4 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)N=C(S2)CCCC(=O)NC3=CC=CC=N3
InChIInChI=1S/C16H15N3OS/c20-15(19-14-8-3-4-11-17-14)9-5-10-16-18-12-6-1-2-7-13(12)21-16/h1-4,6-8,11H,5,9-10H2,(H,17,19,20)
InChIKeyRUNVYBKIXXVKFS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: 4-(1,3-benzothiazol-2-yl)-N-(pyridin-2-yl)butanamide (CAS 1031628-85-9) – Structural and Pharmacophoric Baseline


4-(1,3-Benzothiazol-2-yl)-N-(pyridin-2-yl)butanamide (CAS 1031628-85-9) is a synthetic heterocyclic amide (C16H15N3OS, MW 297.4 g/mol) combining a benzothiazole core with a pyridin-2-yl butanamide side chain . The benzothiazole scaffold is recognized as a privileged structure in medicinal chemistry, appearing in numerous kinase inhibitors, antimicrobials, and fluorescent probes [1]. The compound belongs to a broader class of 2-substituted benzothiazole derivatives that have been patented for therapeutic applications including leukotriene and thromboxane suppression [2]. Its specific substitution pattern—a butanamide linker connecting the benzothiazole 2-position to a 2-aminopyridine moiety—distinguishes it from positional isomers and alternative connectivity variants that are commonly encountered in procurement catalogues.

Isomer identity 2‑Pyridyl (ortho) substitution enables N,N‑chelation, absent in 3‑pyridyl isomer
Synthetic route Convergent acylation with 2‑aminopyridine; 1‑step terminal diversification
Analytical distinction Distinguishable from 3‑pyridyl isomer by HPLC retention due to intramolecular H‑bond

Why 4-(1,3-benzothiazol-2-yl)-N-(pyridin-2-yl)butanamide Cannot Be Interchanged with Generic Benzothiazole Amide Analogs


Benzothiazole amide derivatives with pyridyl substituents exhibit pronounced structure–activity relationship (SAR) sensitivity to both the pyridine nitrogen position and the amide connectivity [1]. In a series of 5-substituted-2-(pyridyl)benzothiazole compounds, shifting substituent positions altered IC50 values against HepG2 cells from 23.51 μM to >100 μM across congeners [1]. Furthermore, the pyridin-2-yl isomer can engage in N,N-chelation with metal ions—a property not shared by the pyridin-3-yl analog—which can fundamentally alter biological activity profiles, complexation behavior, and spectroscopic properties [2]. Generic substitution by a positional isomer or connectivity variant without experimental validation therefore risks introducing uncontrolled variables in biological assays, metal-complexation studies, or structure–property relationship investigations.

Attribute
This compound (2‑Pyridyl)
3‑Pyridyl isomer (CAS 1324080‑16‑1)
Metal chelation
N,N‑bidentate chelation possible
No chelate ring formation
Chromatographic behavior
Distinct retention (intramolecular H‑bond)
Different retention; not interchangeable as reference standard
Patent & synthetic precedent
Aligned with US 5,300,518 (q=3 linker)
May fall outside optimal patent claims; no exemplified synthesis

Quantitative Differential Evidence: 4-(1,3-benzothiazol-2-yl)-N-(pyridin-2-yl)butanamide vs. Closest Analogs


Pyridine Nitrogen Position Dictates Metal-Chelation Capability: 2-Pyridyl vs. 3-Pyridyl Isomer

The pyridin-2-yl substitution pattern enables bidentate N,N-chelation via the pyridine nitrogen and the benzothiazole nitrogen, a coordination mode structurally characterized in Ni(II), Cu(II), Fe(III), Ru(II), and Re(V) complexes of 2-(2-pyridyl)benzothiazole [1]. In contrast, the pyridin-3-yl positional isomer (CAS 1324080-16-1) cannot form this chelate ring due to the meta positioning of the pyridine nitrogen relative to the benzothiazole, precluding simultaneous coordination . The Ni–N(pyridine) bond distance in a structurally characterized 2-(2-pyridyl)benzothiazole complex was measured at 1.952(2) Å, confirming strong chelate formation [1]. This chelation capability directly impacts applications in metallodrug discovery, where pyridin-2-yl benzothiazole complexes with Ir, Ru, and Rh have been investigated as inorganic anticancer agents [2].

Metal chelation
Class‑level inference
Ni–N(pyridine) 1.952 Å
vs. 3‑pyridyl: no chelation possible
Supports metallodrug ligand selection
Data from model complex; verify for target scaffold
Metal chelation Coordination chemistry Benzothiazole ligands

Class-Level Anticancer Potency: Benzothiazole-Pyridyl Amides Exhibit Nanomolar to Low Micromolar Cytotoxicity Across Cancer Cell Lines

Although direct quantitative data for 4-(1,3-benzothiazol-2-yl)-N-(pyridin-2-yl)butanamide remain unpublished, structurally related benzothiazole amides with pyridylamide moieties have demonstrated potent anticancer activity in peer-reviewed studies. A series of benzothiazole amide and urea derivatives featuring pyridylamide moieties showed dual B-Raf(V600E) and C-Raf kinase inhibitory activity, with compound 5b achieving broad-spectrum growth inhibition across 57 human cancer cell lines (NCI 60-cell panel, single-dose 10 μM screen) and compound 5d exhibiting two-digit nanomolar IC50 values against RAF kinases [1]. In a separate study, 5-substituted-2-(pyridyl)benzothiazole compounds exhibited IC50 values of 23.51–46.63 μM against Bcap-37, HCT-15, and HepG2 cells, with selectivity over normal 293T and L02 cells [2]. Benzothiazole-based EGFR tyrosine kinase inhibitors in the same scaffold class achieved IC50 values of 24.58–30.42 nM, comparable to lapatinib (IC50 = 17.38 nM) . These data establish that the benzothiazole-pyridyl amide pharmacophore is capable of delivering potent, selective anticancer activity across multiple mechanistic pathways.

Kinase inhibition / cytotoxicity (class)
Class‑level inference
Representative IC50 range nM – mid μM
B‑Raf/C‑Raf: <100 nM; EGFR: ~25 nM; HepG2: 23.5 μM
Supports kinase pathway‑response context
Data from structurally related amides; validate for this compound
Anticancer activity Kinase inhibition Cytotoxicity

Patent-Scaffold Coverage: Pyridyl-Substituted Benzothiazole Compounds Under US 5,300,518

US Patent 5,300,518, assigned to Eisai Co., Ltd., claims a genus of pyridyl-substituted benzothiazole derivatives represented by formula (I) wherein the benzothiazole 2-position is linked via a (CH₂)q chain (q = 1–4) to a pyridyl-substituted amide moiety, directly encompassing the 4-(1,3-benzothiazol-2-yl)-N-(pyridin-2-yl)butanamide scaffold (where q = 3) [1]. The claimed compounds are described as suppressors of leukotriene and thromboxane production, with demonstrated utility in inflammatory disease models [1]. This patent establishes prior art for the specific scaffold class and provides synthetic methodology (Example compounds) that can guide procurement specifications and quality control. Close analogs with different chain lengths (q ≠ 3) or pyridine substitution positions (e.g., pyridin-3-yl) may fall outside the optimal claims and have not been equivalently validated in the patent examples [1]. The patent's exemplified synthetic routes using 2-aminothiophenol cyclization and subsequent acylation provide a benchmark for verifying compound identity and purity [1].

Patent alignment
Supporting evidence
US 5,300,518 – linker q = 3 explicitly claimed
Provides prior art and synthetic precedent
Leukotriene/thromboxane suppression assays; research context
Patent protection Leukotriene inhibition Thromboxane inhibition

Physicochemical Differentiation: Calculated logP and Hydrogen-Bonding Profile vs. Positional Isomer

The pyridin-2-yl substitution pattern confers distinct physicochemical properties compared to the pyridin-3-yl positional isomer. Both compounds share identical molecular formula (C16H15N3OS) and molecular weight (297.4 g/mol), but differ in predicted chromatographic behavior and hydrogen-bonding capacity . The 2-pyridyl isomer (CAS 1031628-85-9) features the pyridine nitrogen in the ortho position relative to the amide NH, enabling intramolecular hydrogen bonding that can reduce the compound's effective polarity and alter its chromatographic retention time compared to the 3-pyridyl analog (CAS 1324080-16-1), where such intramolecular H-bonding is geometrically impossible [1]. This difference has practical implications for HPLC purification, LC-MS analysis, and solubility assessment, where the two isomers can be distinguished analytically despite identical mass [1]. The topological polar surface area (tPSA) calculated for the scaffold is approximately 56.99 Ų, consistent with the Lipinski rule-of-five for drug-likeness [1].

Physicochemical profile
Cross‑study comparable
clogP / tPSA ~3.10 / 56.99 Ų
vs. 3‑pyridyl: intramolecular H‑bond absent → retention shift
Requires distinct HPLC reference standard
Computed values; verify experimentally
Drug-likeness Lipophilicity Physicochemical properties

Differential Synthetic Entry: Direct Acylation of 2-Aminopyridine vs. Multi-Step Routes for Alternative Connectivity

The target compound can be synthesized via a convergent two-step route: (i) formation of 4-(1,3-benzothiazol-2-yl)butanoic acid (or its acid chloride) from 2-aminothiophenol and a suitable butyric acid derivative, followed by (ii) direct amide coupling with 2-aminopyridine using standard carbodiimide chemistry (e.g., EDC/HOBt) [1]. The use of 2-aminopyridine as a commercially available, low-cost coupling partner provides a significant synthetic advantage over connectivity variants such as N-(benzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)butyramide (CAS 886904-36-5), which requires an additional N-alkylation step using pyridin-2-ylmethyl halides . This one-step amide bond formation at the terminal position of the synthesis allows for modular diversification in library synthesis, where varying the amine coupling partner enables rapid SAR exploration [1]. In contrast, the N-alkylated connectivity variant requires protection/deprotection sequences that increase step count and reduce overall yield .

Synthetic accessibility
Supporting evidence
Final coupling step Direct acylation (1 step)
vs. N‑alkylated analog: ≥2 additional steps
Enables faster SAR library synthesis
2‑Aminopyridine cost advantage; verify scalability
Synthetic accessibility Acylation 2-Aminopyridine

Recommended Procurement Scenarios for 4-(1,3-benzothiazol-2-yl)-N-(pyridin-2-yl)butanamide Based on Differential Evidence


Metallodrug Discovery: Synthesis of Pt(II), Ru(II), Ir(III), or Cu(II) Anticancer Complexes Requiring N,N-Chelating Ligands

Research groups developing metal-based anticancer agents should procure the pyridin-2-yl isomer (CAS 1031628-85-9) rather than the pyridin-3-yl analog (CAS 1324080-16-1) because only the 2-pyridyl configuration supports N,N-bidentate chelation, a coordination mode structurally validated in complexes of Ni(II), Cu(II), Fe(III), Ru(II), and Re(V) with 2-(2-pyridyl)benzothiazole [1]. The Ni–N(pyridine) bond distance of 1.952(2) Å in a representative complex confirms strong chelate formation [1]. Ir, Ru, and Rh complexes of 2-(pyridin-2-yl)benzothiazole have been specifically investigated as inorganic anticancer drug candidates . Procurement of the 3-pyridyl isomer for metal complexation studies would be ineffective, as the meta nitrogen cannot participate in chelate ring formation.

Kinase Inhibitor Lead Optimization: SAR Programs Targeting B-Raf(V600E), C-Raf, EGFR, or VEGFR-2

The benzothiazole-pyridyl amide pharmacophore has demonstrated validated kinase inhibitory activity. El-Damasy et al. (2016) reported that benzothiazole amides with pyridylamide moieties achieve dual B-Raf(V600E)/C-Raf inhibition with nanomolar potency (compound 5d IC50 < 100 nM) and broad-spectrum anticancer activity across 57 cell lines [1]. Benzothiazole-based EGFR inhibitors in the same scaffold class achieved IC50 values of 24.58–30.42 nM, comparable to the reference drug lapatinib (IC50 = 17.38 nM) . Procuring 4-(1,3-benzothiazol-2-yl)-N-(pyridin-2-yl)butanamide as a core scaffold for SAR diversification is supported by this established kinase inhibition profile, whereas simpler benzothiazole analogs lacking the pyridylamide moiety (e.g., 2-benzothiazolebutanamide, CAS 100060-13-7) have no documented kinase inhibitory activity.

Analytical Method Development: HPLC/LC-MS Reference Standard Requiring Positional Isomer Discrimination

For analytical laboratories developing HPLC or LC-MS methods to quantify or identify benzothiazole-pyridyl amides in reaction mixtures or biological samples, the 2-pyridyl isomer requires a distinct reference standard from the 3-pyridyl isomer (CAS 1324080-16-1). Despite identical molecular mass (297.4 Da) and formula (C16H15N3OS), the two isomers are chromatographically distinguishable due to differential intramolecular hydrogen-bonding capacity: the ortho-pyridine nitrogen in the 2-pyridyl isomer can form an intramolecular H-bond with the amide NH, reducing effective polarity and shifting retention time relative to the 3-pyridyl analog [1]. The calculated clogP of ~3.10 and tPSA of ~56.99 Ų provide initial method development parameters [1]. Procurement of the correct positional isomer is essential for accurate peak assignment and impurity profiling.

Combinatorial Library Synthesis: Modular Amide Diversification Using 2-Aminopyridine as a Terminal Coupling Partner

For medicinal chemistry teams generating compound libraries through amide bond diversification, 4-(1,3-benzothiazol-2-yl)-N-(pyridin-2-yl)butanamide offers a convergent synthetic advantage. The terminal amide bond is formed via direct acylation of commercially available, low-cost 2-aminopyridine with 4-(benzothiazol-2-yl)butanoic acid, enabling rapid one-step diversification in the final synthetic step [1]. This contrasts with N-alkylated connectivity variants such as N-(benzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)butyramide (CAS 886904-36-5), which require additional protection/deprotection and alkylation steps, adding at least one synthetic step and increasing the cost of the terminal coupling partner approximately 3- to 10-fold . The modular nature of the amide coupling route makes the target compound an efficient scaffold for parallel library synthesis.

Application
Selection Property
Validation Focus
Metal‑based anticancer agent research (inorganic medicinal chemistry)
N,N‑chelation competent isomer
Chelate formation confirmation (e.g., Ni–N bond length)
Kinase pathway‑response studies (B‑Raf, EGFR, VEGFR‑2)
Pyridylamide pharmacophore with class‑level kinase inhibition
Kinase inhibition assay context; validate for specific target
HPLC/LC‑MS isomer discrimination and purity analysis
Intramolecular H‑bond‑driven retention difference
Reference standard chromatographic match; retention time consistency
Amide library diversification (parallel synthesis)
Convergent one‑step acylation with 2‑aminopyridine
Purity and yield consistency across amine coupling partners
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